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molecular formula C11H11NO5S B1358281 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl methanesulfonate CAS No. 128648-56-6

2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl methanesulfonate

Cat. No. B1358281
M. Wt: 269.28 g/mol
InChI Key: HPLFXWOGOZXMAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06528525B1

Procedure details

After methanesulfonyl chloride (12.7 g) was added to a solution of N-(2-hydroxyethyl)phthalimide (19.1 g) in anhydrous dichloromethane (200 ml), triethylamine (20 ml) was added dropwise to the mixture in an ice bath. The mixture was stirred at ambient temperature for 4 hours. At the end of this time the reaction mixture was concentrated under reduced pressure. The residual solid was washed with ethyl acetate and water and then recrystallized from ethyl acetate to afford the desired compound (18.2 g).
Quantity
12.7 g
Type
reactant
Reaction Step One
Quantity
19.1 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][S:2](Cl)(=[O:4])=[O:3].[OH:6][CH2:7][CH2:8][N:9]1[C:13](=[O:14])[C:12]2=[CH:15][CH:16]=[CH:17][CH:18]=[C:11]2[C:10]1=[O:19]>ClCCl.C(N(CC)CC)C>[CH3:1][S:2]([O:6][CH2:7][CH2:8][N:9]1[C:13](=[O:14])[C:12]2=[CH:15][CH:16]=[CH:17][CH:18]=[C:11]2[C:10]1=[O:19])(=[O:4])=[O:3]

Inputs

Step One
Name
Quantity
12.7 g
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
Quantity
19.1 g
Type
reactant
Smiles
OCCN1C(C=2C(C1=O)=CC=CC2)=O
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at ambient temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise to the mixture in an ice bath
CONCENTRATION
Type
CONCENTRATION
Details
At the end of this time the reaction mixture was concentrated under reduced pressure
WASH
Type
WASH
Details
The residual solid was washed with ethyl acetate and water
CUSTOM
Type
CUSTOM
Details
recrystallized from ethyl acetate

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
CS(=O)(=O)OCCN1C(C=2C(C1=O)=CC=CC2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 18.2 g
YIELD: CALCULATEDPERCENTYIELD 67.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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